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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent
and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] With the CAS number 885012-
33-9, this small molecule has garnered significant interest in the scientific community for its
potential therapeutic applications in a range of diseases, including cardiovascular disorders,
inflammation, neuroprotection, and oncology.[3][4][5] As an SEH inhibitor, trans-AUCB
prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid
mediators with generally protective effects such as vasodilation, anti-inflammatory actions, and
promotion of angiogenesis.[1][6] This guide provides a comprehensive overview of the
technical data and experimental methodologies related to trans-AUCB.

Physicochemical and Pharmacological Data

trans-AUCB exhibits high potency and selectivity for sEH across different species. Its
favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo research.

Table 1: Physicochemical Properties of trans-AUCB
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Property Value Reference
CAS Number 885012-33-9

Molecular Formula C24H32N204

Molecular Weight 412.53 g/mol [7]

trans-4-[4-(3-Adamantan-1-yl-
IUPAC Name ureido)-cyclohexyloxy]-benzoic  [7]
acid

Table 2: In Vitro Inhibitory Activity of trans-AUCB

against Soluble Epoxide Hydrolase (seH)

Target ICso0 Reference
Human sgEH 1.3nM [7]
Mouse seH 8 nM [7]
Rat seH 8 nM [7]

Table 3: Pharmacokinetic Parameters of trans-AUCB in
Animal Models
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. Administrat

Species ) Dose tal2 Cmax Reference
ion

Mouse Oral (p.0.) 0.1 mg/kg 20 min 30 nmol/L [7]

Mouse Oral (p.0.) 0.5 mg/kg 30 min 100 nmol/L [7]

Mouse Oral (p.o.) 1 mg/kg 15 min 150 nmol/L [7]
Subcutaneou )

Mouse 1 mg/kg 60 min 245 nmol/L [7]
s (s.c.)
Subcutaneou ]

Mouse 3 mg/kg 85 min 2700 nmol/L [7]
s (s.c.)
Subcutaneou )

Mouse 10 mg/kg 75 min 3600 nmol/L [7]
s (s.c.)
Intravenous 70 min (a), 10

Mouse ] 0.1 mg/kg - [7]
(@i.v) h (B)

Dog Oral (p.0.) - - - [8]

Note: t1/2 (a)

refers to the

distribution

half-life, and

ta/2 (B) refers

to the

elimination

half-life.

Synthesis

The synthesis of trans-AUCB has been described in the literature, starting from commercially

available trans-4-aminocyclohexanol hydrochloride.[8] The general synthetic scheme involves

the formation of a urea linkage with 1-adamantyl isocyanate and subsequent etherification to

introduce the benzoic acid moiety.[8] This process yields the trans-isomer, which has been

shown to be more metabolically stable than its cis-counterpart.[8][9]
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Key Signhaling Pathways and Mechanisms of Action

trans-AUCB exerts its biological effects primarily through the inhibition of sEH, leading to
increased levels of EETs. These EETSs, in turn, modulate various downstream signaling
pathways.

EETs-PPARy Pathway in Angiogenesis

In endothelial progenitor cells (EPCs), trans-AUCB has been shown to promote angiogenesis
and migration.[1] This effect is mediated by the stabilization of EETs, which act as endogenous
ligands for the peroxisome proliferator-activated receptor y (PPARYy).[1] Activation of PPARy
leads to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor
(VEGF) and hypoxia-inducible factor 1a (HIF-10).[1]

Activates VEGF & HIF-1a

Expression

trans-AUCB } Inhibits e Degrades

Click to download full resolution via product page

EETs-PPARYy signaling pathway modulated by trans-AUCB.

PI3K Pathway in Cardioprotection

trans-AUCB has demonstrated cardioprotective effects against ischemia-reperfusion injury.[3]
This protection is mediated through the accumulation of EETs, which activate the
phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The activation of PI3K is crucial for
improved postischemic contractile function and reduced infarct size.[3]
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PI3K-mediated cardioprotective pathway of trans-AUCB.

NF-kB-p65 Pathway in Glioblastoma

In the context of cancer, specifically glioblastoma, trans-AUCB has been shown to suppress
tumor cell growth.[4] This anti-glioma activity is associated with the activation of the NF-kB-p65
signaling pathway, leading to cell cycle arrest in the GO/G1 phase.[4]
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NF-kB-p65 pathway in trans-AUCB-induced glioma growth inhibition.

Experimental Protocols

The following sections provide an overview of key experimental protocols that have been used

to characterize the activity of trans-AUCB.

Trans-well Migration Assay

This assay is used to assess the effect of trans-AUCB on cell migration, particularly for

endothelial progenitor cells.

Protocol Overview:
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Cell Preparation: Culture cells to 70-90% confluency. Prior to the assay, starve the cells in a
serum-free medium for several hours.[10]

Trans-well Setup: Use trans-well inserts with an appropriate pore size (e.g., 8 um). The lower
chamber is filled with a medium containing a chemoattractant.

Cell Seeding: Resuspend the prepared cells in a serum-free medium, with or without various
concentrations of trans-AUCB, and seed them into the upper chamber of the trans-well
insert.[11]

Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours)
at 37°C in a 5% CO:2 atmosphere.[10][12]

Analysis: After incubation, remove non-migrated cells from the upper surface of the
membrane. Fix and stain the migrated cells on the lower surface with a dye such as crystal
violet.[13]

Quantification: Count the number of migrated cells in several microscopic fields to determine
the extent of migration.[10]
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Workflow for a typical trans-well migration assay.

Matrigel Angiogenesis Assay (Tube Formation Assay)

This in vitro assay is used to evaluate the effect of trans-AUCB on the formation of capillary-
like structures by endothelial cells.
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Protocol Overview:

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of
the gel. Allow it to solidify at 37°C.[14][15]

o Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells and
resuspend them in a basal medium.[14]

o Cell Seeding: Add the cell suspension, containing different concentrations of trans-AUCB or
controls, to the Matrigel-coated wells.[1]

 Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 atmosphere to allow for
the formation of tube-like structures.[14]

 Visualization and Quantification: Visualize the tube formation using an inverted microscope.
Quantify the extent of angiogenesis by measuring parameters such as total tube length,
number of junctions, and number of branches using imaging software.[16][17]
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Workflow for the Matrigel angiogenesis assay.

Western Blotting for Protein Expression

Western blotting is employed to measure the changes in the expression levels of specific
proteins, such as VEGF and HIF-1a, in response to treatment with trans-AUCB.

Protocol Overview:

o Cell Treatment and Lysis: Treat cells with the desired concentrations of trans-AUCB for a
specified duration. Lyse the cells to extract total protein.
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o Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

o SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane
(e.g., PVDF or nitrocellulose).

e Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody
binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g.,
anti-VEGF, anti-HIF-1a) overnight at 4°C.

e Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish
peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an
enhanced chemiluminescence (ECL) substrate and an imaging system.

e Analysis: Quantify the band intensities and normalize them to a loading control (e.g., B-actin
or GAPDH) to determine the relative protein expression levels.

Conclusion

trans-AUCB is a well-characterized and potent inhibitor of soluble epoxide hydrolase with
significant therapeutic potential. Its favorable pharmacological properties and demonstrated
efficacy in various preclinical models make it an important tool for research in cardiovascular
disease, inflammation, and oncology. This guide provides a foundational understanding of its
properties, mechanisms of action, and the experimental methodologies used for its evaluation,
serving as a valuable resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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